molecular formula C21H17BrClN5OS2 B296607 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B296607
M. Wt: 534.9 g/mol
InChI Key: SOHPFBVIUPKJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that possesses a triazole ring and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the growth of microorganisms and cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have significant biochemical and physiological effects. Studies have reported that this compound can induce apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its broad-spectrum activity against microorganisms and cancer cells. However, one of the limitations is the lack of information on its toxicity and potential side effects.

Future Directions

There are several future directions for the research on N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One of the areas that require further investigation is the mechanism of action of this compound. Additionally, future research could focus on the development of derivatives of this compound that possess improved activity and reduced toxicity. Another area of interest is the potential application of this compound in the treatment of various diseases, including cancer and infectious diseases.

Synthesis Methods

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been reported in the literature using different approaches. One of the methods involves the reaction of 4-bromoaniline, thioacetic acid, and 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction mixture is then heated, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential applications in various fields of scientific research. One of the areas where this compound has shown promise is in the field of medicinal chemistry. It has been reported to possess antimicrobial, antifungal, and anticancer activities.

properties

Molecular Formula

C21H17BrClN5OS2

Molecular Weight

534.9 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H17BrClN5OS2/c1-2-28-19(14-5-9-16(23)10-6-14)26-27-21(28)31-12-18(29)25-20-24-17(11-30-20)13-3-7-15(22)8-4-13/h3-11H,2,12H2,1H3,(H,24,25,29)

InChI Key

SOHPFBVIUPKJRJ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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